molecular formula C15H20INO3 B13721491 tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate

Cat. No.: B13721491
M. Wt: 389.23 g/mol
InChI Key: KGHVHCPYCJQPHK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a phenoxy group substituted with iodine and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-iodo-3-methylphenol. The reaction is carried out in the presence of a base such as imidazole and a coupling agent like triphenylphosphine and iodine. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized azetidines .

Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The phenoxy group and the azetidine ring may play a role in binding to biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate

Comparison: tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is unique due to the presence of the iodine-substituted phenoxy group. This substitution imparts distinct reactivity and potential biological activity compared to other azetidine derivatives. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

Molecular Formula

C15H20INO3

Molecular Weight

389.23 g/mol

IUPAC Name

tert-butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H20INO3/c1-10-7-11(5-6-13(10)16)19-12-8-17(9-12)14(18)20-15(2,3)4/h5-7,12H,8-9H2,1-4H3

InChI Key

KGHVHCPYCJQPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)I

Origin of Product

United States

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